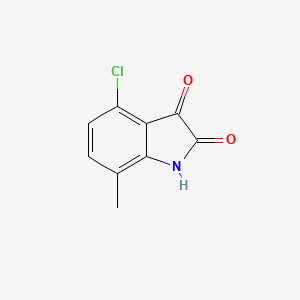

4-Chlor-7-methyl-1H-indol-2,3-dion

Übersicht

Beschreibung

4-chloro-7-methyl-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer Indol-Derivate verwendet.

Biologie: Wird auf sein Potenzial als antivirales, krebshemmendes und antimikrobielles Mittel untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung verschiedener Krankheiten untersucht.

Industrie: Wird bei der Synthese von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Chlor-7-methyl-1H-indol-2,3-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die Verbindung kann an verschiedene Rezeptoren und Enzyme binden und deren Aktivität modulieren, was zu therapeutischen Wirkungen führt. Beispielsweise kann es die Aktivität bestimmter Enzyme hemmen, die an der Proliferation von Krebszellen beteiligt sind, was zu krebshemmenden Wirkungen führt .

Wirkmechanismus

Target of Action

4-Chloro-7-methyl-1H-indole-2,3-dione, also known as 4-chloro-7-methylisatin, is a derivative of indole . Indole derivatives are known to play a significant role in cell biology and have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .

Mode of Action

Indole derivatives, in general, are known to interact with their targets, leading to various biological changes . These changes can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These affected pathways and their downstream effects contribute to the diverse biological activities of indole derivatives .

Result of Action

Indole derivatives are known to have diverse biological activities, which suggest a wide range of potential molecular and cellular effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Chlor-7-methyl-1H-indol-2,3-dion beinhaltet typischerweise die Reaktion von 4-Chlor-7-methylindolin mit einem Oxidationsmittel. Ein häufiges Verfahren ist die Oxidation von 4-Chlor-7-methylindolin mit Kaliumpermanganat in einem sauren Medium . Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Oxidation zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound kann großtechnische Oxidationsprozesse mit Durchflussreaktoren beinhalten. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsbedingungen und gewährleisten eine hohe Ausbeute und Reinheit des Endprodukts .

Analyse Chemischer Reaktionen

Reaktionstypen

4-Chlor-7-methyl-1H-indol-2,3-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Weitere Oxidation kann zur Bildung komplexerer Indol-Derivate führen.

Reduktion: Reduktionsreaktionen können die Verbindung in das entsprechende Indolinderivat umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Indolring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid in einem geeigneten Lösungsmittel.

Substitution: Verschiedene Elektrofile wie Halogene, Nitrogruppen oder Alkylgruppen in Gegenwart eines Katalysators.

Hauptprodukte, die gebildet werden

Oxidation: Bildung komplexerer Indol-Derivate.

Reduktion: Bildung von 4-Chlor-7-methylindolin.

Substitution: Bildung substituierter Indol-Derivate mit verschiedenen funktionellen Gruppen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Brom-7-methyl-1H-indol-2,3-dion: Ähnlich in der Struktur, aber mit einem Bromatom anstelle von Chlor.

1H-Indol-2,3-dion: Die Stammverbindung ohne die Chlor- und Methylsubstituenten.

Einzigartigkeit

4-Chlor-7-methyl-1H-indol-2,3-dion ist einzigartig aufgrund des Vorhandenseins von sowohl Chlor- als auch Methylgruppen, die seine chemische Reaktivität und biologische Aktivität erheblich beeinflussen können. Diese Substituenten können seine Bindungsaffinität zu spezifischen molekularen Zielstrukturen erhöhen und machen es zu einer wertvollen Verbindung für verschiedene Anwendungen .

Biologische Aktivität

4-Chloro-7-methyl-1H-indole-2,3-dione, also known as 4-chloro-7-methylindole-2,3-dione, is a compound of interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula of 4-chloro-7-methyl-1H-indole-2,3-dione is . It features a chloro group at the 4-position and a methyl group at the 7-position of the indole ring system. The indole structure is known for its role in various biological functions and interactions.

Antiviral Activity

Research indicates that derivatives of 4-chloro-7-methyl-1H-indole-2,3-dione exhibit significant antiviral properties. One study highlighted its effectiveness in inhibiting HIV-1 replication by targeting the Tat protein, which is crucial for viral transcription. The compound was identified in high-throughput screening assays, demonstrating an IC50 value as low as 0.5 nM in astrocytes infected with HIV-1 .

Inhibition of Aldehyde Dehydrogenases

Another study characterized the compound's ability to selectively inhibit aldehyde dehydrogenases (ALDH), particularly ALDH1A1. The structure-activity relationship (SAR) analysis suggested that modifications on the indole ring could enhance selectivity and potency against specific isoforms of ALDH. This inhibition could have implications for cancer therapy, as ALDH enzymes are involved in detoxifying aldehydes that can lead to cellular damage .

Antimicrobial Activity

The antimicrobial potential of 4-chloro-7-methyl-1H-indole-2,3-dione has also been evaluated. In vitro studies demonstrated that certain derivatives showed significant activity against various pathogens. For instance, compounds derived from this scaffold exhibited minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and other bacteria .

The biological activity of 4-chloro-7-methyl-1H-indole-2,3-dione can be attributed to several mechanisms:

- Inhibition of Viral Transcription : By disrupting the function of the Tat protein in HIV, it prevents effective viral replication.

- Selective Enzyme Inhibition : The compound binds competitively to ALDH enzymes, altering their activity and potentially leading to increased levels of toxic aldehydes within cells.

- Antimicrobial Effects : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

4-chloro-7-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c1-4-2-3-5(10)6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCJCUFHPFXQLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365244 | |

| Record name | 4-Chloro-7-methyl isatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61258-72-8 | |

| Record name | 4-Chloro-7-methyl isatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061258728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-7-methyl isatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61258-72-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-7-METHYL ISATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PMB88XVB49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.